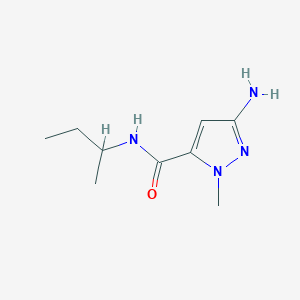
(E)-3-((4-acetylphenyl)amino)-2-(4-(naphthalen-2-yl)thiazol-2-yl)acrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-((4-acetylphenyl)amino)-2-(4-(naphthalen-2-yl)thiazol-2-yl)acrylonitrile, commonly known as ANIT, is a chemical compound that has been extensively studied for its potential use in scientific research. ANIT is a synthetic compound that was first synthesized in the 1970s and has since been used in various studies to investigate its mechanism of action and biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of ANIT is not fully understood, but it is believed to involve the formation of reactive metabolites that bind to cellular proteins and cause oxidative stress. This oxidative stress can lead to liver damage and other physiological effects.
Biochemical and Physiological Effects:
ANIT has been shown to cause liver damage in rats, including the formation of liver lesions and the elevation of liver enzymes. Additionally, ANIT has been shown to cause oxidative stress in various tissues, including the liver, kidneys, and lungs. ANIT has also been shown to have anti-inflammatory and antitumor effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using ANIT in lab experiments is that it can cause liver damage in rats, making it a useful tool for studying the mechanisms of liver toxicity. Additionally, ANIT has been shown to have anti-inflammatory and antitumor effects, making it a potential candidate for the development of new drugs. However, ANIT can be toxic and must be handled with care in the lab.
Direcciones Futuras
There are several future directions for the study of ANIT, including the development of new drugs for the treatment of liver disease and the investigation of the mechanisms of liver toxicity. Additionally, ANIT could be used in the study of other diseases and physiological processes, such as inflammation and cancer. Further research is needed to fully understand the potential applications of ANIT in scientific research.
Conclusion:
ANIT is a synthetic compound that has been extensively studied for its potential use in scientific research. ANIT has been shown to cause liver damage in rats and has anti-inflammatory and antitumor effects. ANIT has been used in the study of liver toxicity and the development of new drugs. Further research is needed to fully understand the potential applications of ANIT in scientific research.
Métodos De Síntesis
ANIT can be synthesized using a variety of methods, including the reaction of 4-acetylaminobenzophenone with 2-aminothiazole and 2-bromo-1-naphthalene in the presence of a palladium catalyst. This method has been widely used to produce ANIT for use in scientific research.
Aplicaciones Científicas De Investigación
ANIT has been used in a variety of scientific research applications, including the study of liver toxicity and the development of new drugs. ANIT has been shown to cause liver damage in rats, making it a useful tool for studying the mechanisms of liver toxicity. Additionally, ANIT has been used to develop new drugs for the treatment of liver disease.
Propiedades
IUPAC Name |
(E)-3-(4-acetylanilino)-2-(4-naphthalen-2-yl-1,3-thiazol-2-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17N3OS/c1-16(28)17-8-10-22(11-9-17)26-14-21(13-25)24-27-23(15-29-24)20-7-6-18-4-2-3-5-19(18)12-20/h2-12,14-15,26H,1H3/b21-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOBPTIBKFPLGBI-KGENOOAVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC=C(C=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-bromo-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-furamide](/img/structure/B2951485.png)




![[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-[2-(trifluoromethyl)phenyl]methanone](/img/structure/B2951493.png)

![4-butyl-1-((3-(trifluoromethyl)benzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2951496.png)
![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-ethylphenyl)acetamide](/img/structure/B2951498.png)

![3-cyclopropyl-N'-[(E)-1H-indol-3-ylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/no-structure.png)
![N-((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2951505.png)